![molecular formula C22H20N2O3S B2636559 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946380-83-2](/img/structure/B2636559.png)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as BQS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BQS is a heterocyclic compound that contains a quinoline ring, which is known to exhibit a wide range of biological activities.
Scientific Research Applications
- Anticancer Agents : Researchers have explored derivatives of this compound for their potential as antitumor agents. Modifications to the benzoyl and quinoline moieties have led to promising results in inhibiting cancer cell growth .
- Antimicrobial Activity : Some variants of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exhibit antimicrobial properties against bacteria (such as E. coli and S. aureus) and fungi (C. albicans) .
- Bioorthogonal Labeling : The sulfonamide group in this compound can serve as a bioorthogonal handle for selective labeling of biomolecules in living systems. Researchers have used it for bioconjugation and imaging studies .
- Supramolecular Assemblies : The unique structure of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide allows it to participate in supramolecular interactions. These interactions have implications in materials science, such as designing functional materials and sensors .
- Click Reactions : The compound’s reactivity makes it suitable for click chemistry, particularly in 1,3-dipolar cycloadditions. Researchers have employed it in the synthesis of 1,2,3-triazoles, a versatile scaffold with diverse applications .
- Fluorescent Derivatives : By incorporating fluorophores into the structure, scientists have developed fluorescent probes based on this compound. These probes enable visualization of specific cellular processes and molecular interactions .
- Polymerization : Researchers have explored the use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide in polymerization reactions. Its incorporation into polymer chains can lead to novel materials with tailored properties .
Drug Discovery and Medicinal Chemistry
Chemical Biology and Bioconjugation
Supramolecular Chemistry and Materials Science
Organic Synthesis and Click Chemistry
Fluorescent Imaging and Chemical Probes
Polymer Chemistry and Material Design
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-22(17-8-3-1-4-9-17)24-15-7-10-18-16-19(13-14-21(18)24)23-28(26,27)20-11-5-2-6-12-20/h1-6,8-9,11-14,16,23H,7,10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWANKOOFRTURDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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